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The paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are

critical transcriptional co-activators involved in a myriad of cellular processes. Their

dysregulation is implicated in various diseases, including cancer, making them attractive

therapeutic targets. This guide provides an objective comparison of two widely used small

molecule inhibitors, UMB298 and A-485, which target CBP/p300 through distinct mechanisms.

Executive Summary
UMB298 and A-485 both inhibit the function of CBP/p300 but target different domains. A-485 is

a potent, acetyl-CoA competitive inhibitor of the catalytic HAT domain, effectively blocking the

enzyme's "writer" function. In contrast, UMB298 is a selective inhibitor of the CBP/p300

bromodomain, a "reader" domain that recognizes acetylated lysine residues on histones and

other proteins. This fundamental difference in their mechanism of action leads to distinct

biological consequences and potential therapeutic applications.

Data Presentation
The following table summarizes the key quantitative data for UMB298 and A-485 based on

available experimental evidence.
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Parameter UMB298 A-485 Reference

Target Domain Bromodomain (BRD)

Histone

Acetyltransferase

(HAT) Domain

[1]

Mechanism of Action
Inhibits binding to

acetylated lysines

Competitive inhibitor

of acetyl-CoA
[2][3]

IC50 CBP 72 nM (BRD) 2.6 nM (HAT) [1][4]

IC50 p300 Not reported 9.8 nM (HAT)

Selectivity
72-fold selective for

CBP over BRD4

Selective over other

HATs (PCAF,

GCN5L2, etc.) and

>150 non-epigenetic

targets

Key Cellular Effects
Reduces H3K27ac

levels, MYC depletion

Inhibits H3K27ac and

H3K18ac, inhibits

androgen receptor

transcriptional

program

Mechanism of Action and Signaling Pathways
CBP/p300 are large multi-domain proteins that play a central role in regulating gene

expression. Their HAT domain catalyzes the transfer of an acetyl group from acetyl-CoA to

lysine residues on histone tails and other proteins, generally leading to chromatin relaxation

and transcriptional activation. The bromodomain recognizes these acetylated lysines,

anchoring the CBP/p300 complex to specific genomic loci and facilitating further chromatin

modification.

A-485 directly inhibits the catalytic activity of the HAT domain, preventing the acetylation of

CBP/p300 substrates. This leads to a global reduction in histone acetylation, particularly at

H3K27 and H3K18, and the downregulation of genes regulated by these marks.
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UMB298, by targeting the bromodomain, prevents CBP/p300 from recognizing and binding to

acetylated histones. This disrupts the recruitment of the CBP/p300 transcriptional machinery to

target gene promoters and enhancers, thereby inhibiting gene expression.

CBP/p300 Inhibition Mechanisms
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Figure 1. Mechanisms of CBP/p300 inhibition by A-485 and UMB298.

Experimental Workflows
The inhibitory activities of UMB298 and A-485 are determined through distinct experimental

assays targeting their respective domains.
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Experimental Workflows for Inhibitor Characterization

A-485: HAT Activity Assay UMB298: Bromodomain Binding Assay (AlphaScreen)
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Figure 2. Generalized workflows for assessing HAT and bromodomain inhibition.

Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of UMB298 and

A-485.
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Histone Acetyltransferase (HAT) Inhibition Assay (for A-
485)
This protocol is a generalized procedure for determining the in vitro potency of HAT inhibitors.

Materials:

Recombinant human p300 or CBP HAT domain

Histone H3 or H4 peptide substrate

[³H]-acetyl-CoA

A-485 (or other test compound)

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

Phosphocellulose filter paper

Wash Buffer: 50 mM sodium bicarbonate (pH 9.0)

Scintillation cocktail and counter

Procedure:

Prepare serial dilutions of A-485 in DMSO.

In a 96-well plate, combine the assay buffer, histone peptide substrate (final concentration

~10-20 µM), and the diluted A-485 or DMSO vehicle control.

Initiate the reaction by adding the recombinant HAT enzyme (final concentration ~5-10 nM)

and [³H]-acetyl-CoA (final concentration ~1 µM).

Incubate the reaction mixture at 30°C for 30-60 minutes.

Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter

paper.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the filter paper three times for 5 minutes each with the wash buffer to remove

unincorporated [³H]-acetyl-CoA.

Allow the filter paper to dry completely.

Place the dried filter paper in a scintillation vial with scintillation cocktail.

Quantify the amount of incorporated [³H]-acetyl group using a scintillation counter.

Calculate the percent inhibition for each concentration of A-485 and determine the IC50

value by fitting the data to a dose-response curve.

Bromodomain Binding Assay (for UMB298) -
AlphaScreen
This protocol describes a common method for assessing the binding of inhibitors to

bromodomains.

Materials:

Recombinant GST-tagged CBP or p300 bromodomain

Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

UMB298 (or other test compound)

AlphaScreen™ GST Detection Kit (including Streptavidin-coated Donor beads and anti-GST

Acceptor beads)

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA

384-well microplate

Procedure:

Prepare serial dilutions of UMB298 in DMSO.
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In a 384-well plate, add the assay buffer, biotinylated H4K8ac peptide (final concentration in

the low nM range), and the diluted UMB298 or DMSO vehicle control.

Add the GST-tagged bromodomain (final concentration in the low nM range) to all wells.

Incubate the plate at room temperature for 30 minutes to allow for binding to reach

equilibrium.

In subdued light, add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor

beads to each well.

Incubate the plate in the dark at room temperature for 60-90 minutes.

Read the plate on an AlphaScreen-compatible plate reader.

Calculate the percent inhibition for each concentration of UMB298 and determine the IC50

value by fitting the data to a dose-response curve.

Conclusion
UMB298 and A-485 represent two distinct and valuable tools for probing the function of

CBP/p300. A-485, as a catalytic HAT inhibitor, is well-suited for studies investigating the direct

consequences of inhibiting the "writer" function of these co-activators. UMB298, a

bromodomain inhibitor, allows for the exploration of the roles of the "reader" domain in

chromatin targeting and gene regulation. The choice between these inhibitors will depend on

the specific biological question being addressed. For researchers aiming to disrupt the overall

transcriptional co-activator function of CBP/p300, a combination of both types of inhibitors

could provide a synergistic effect.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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